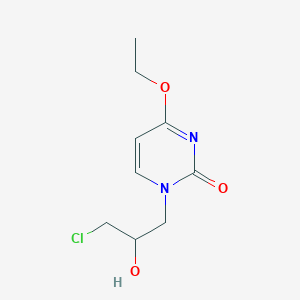
1-(3-Chloro-2-hydroxypropyl)-4-ethoxypyrimidin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-2-hydroxypropyl)-4-ethoxypyrimidin-2(1H)-one is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a chloro-hydroxypropyl group and an ethoxy group attached to the pyrimidinone ring
准备方法
The synthesis of 1-(3-Chloro-2-hydroxypropyl)-4-ethoxypyrimidin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-2-hydroxypropylamine and ethyl pyrimidinone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Synthetic Route: The chloro-hydroxypropyl group is introduced to the pyrimidinone ring through a nucleophilic substitution reaction, followed by the addition of the ethoxy group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to achieve higher yields and efficiency.
化学反应分析
1-(3-Chloro-2-hydroxypropyl)-4-ethoxypyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group, resulting in the formation of dihydroxy derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The ethoxy group can undergo hydrolysis to form the corresponding hydroxyl derivative.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions include oxo derivatives, dihydroxy derivatives, and substituted pyrimidinones.
科学研究应用
1-(3-Chloro-2-hydroxypropyl)-4-ethoxypyrimidin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(3-Chloro-2-hydroxypropyl)-4-ethoxypyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
1-(3-Chloro-2-hydroxypropyl)-4-ethoxypyrimidin-2(1H)-one can be compared with other similar compounds, such as:
3-Chloro-2-hydroxypropyl methacrylate: This compound has a similar chloro-hydroxypropyl group but differs in the presence of a methacrylate group instead of a pyrimidinone ring.
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride: This compound contains a chloro-hydroxypropyl group and a trimethylammonium group, making it a quaternary ammonium compound.
Bisphenol A bis(3-chloro-2-hydroxypropyl) ether: This compound has two chloro-hydroxypropyl groups attached to a bisphenol A backbone.
属性
CAS 编号 |
51503-13-0 |
|---|---|
分子式 |
C9H13ClN2O3 |
分子量 |
232.66 g/mol |
IUPAC 名称 |
1-(3-chloro-2-hydroxypropyl)-4-ethoxypyrimidin-2-one |
InChI |
InChI=1S/C9H13ClN2O3/c1-2-15-8-3-4-12(9(14)11-8)6-7(13)5-10/h3-4,7,13H,2,5-6H2,1H3 |
InChI 键 |
SMWQRONILZXJOL-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=NC(=O)N(C=C1)CC(CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



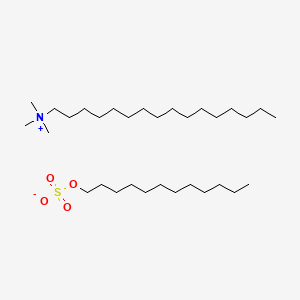
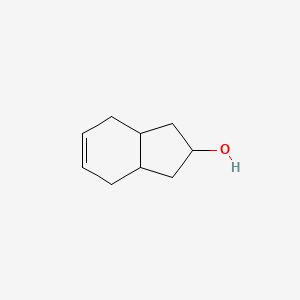
![N,N-Dimethyl-4-[(pyren-1-YL)methyl]aniline](/img/structure/B14665819.png)
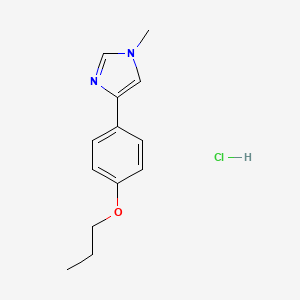
![1-[3,4-Dichlorophenyl]-3-[4-[[2-[diisopropylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]guanidine](/img/structure/B14665827.png)
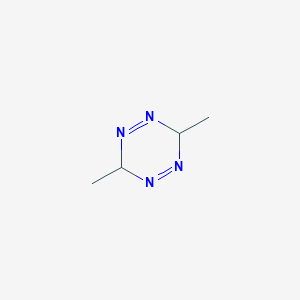

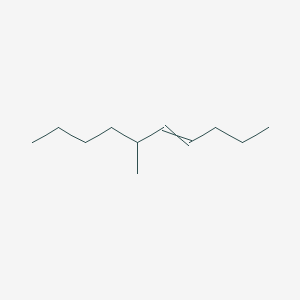

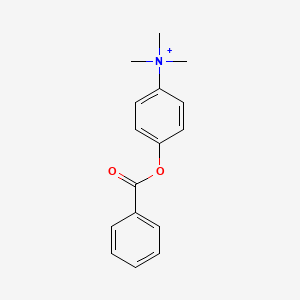


![2,2'-[(1,2-Dioxoethane-1,2-diyl)bis(oxy)]bis(3,5,6-trichlorobenzoic acid)](/img/structure/B14665894.png)
